molecular formula C25H32N4O2 B11374220 N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}-2-phenoxyacetamide

N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}-2-phenoxyacetamide

Cat. No.: B11374220
M. Wt: 420.5 g/mol
InChI Key: AAXPJOHWJXIRSS-UHFFFAOYSA-N
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Description

N-{2-[(4-Methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}-2-phenoxyacetamide is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring, a phenoxyacetamide group, and a piperidine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-Methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}-2-phenoxyacetamide typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine moiety can be introduced via nucleophilic substitution reactions, where the benzodiazole intermediate reacts with 4-methylpiperidine in the presence of a suitable base.

    Attachment of the Phenoxyacetamide Group: The final step involves the coupling of the benzodiazole-piperidine intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-Methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodiazole or piperidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-{2-[(4-Methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}-2-phenoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[(4-Methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
  • N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
  • 4-(4-Methylpiperidin-1-yl)aniline

Uniqueness

N-{2-[(4-Methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}-2-phenoxyacetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C25H32N4O2

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-[(4-methylpiperidin-1-yl)methyl]-1-propan-2-ylbenzimidazol-5-yl]-2-phenoxyacetamide

InChI

InChI=1S/C25H32N4O2/c1-18(2)29-23-10-9-20(26-25(30)17-31-21-7-5-4-6-8-21)15-22(23)27-24(29)16-28-13-11-19(3)12-14-28/h4-10,15,18-19H,11-14,16-17H2,1-3H3,(H,26,30)

InChI Key

AAXPJOHWJXIRSS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2C(C)C)C=CC(=C3)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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